molecular formula C15H10Cl2N2OS B3018815 (2E)-7-chloro-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338417-08-6

(2E)-7-chloro-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B3018815
CAS No.: 338417-08-6
M. Wt: 337.22
InChI Key: SVNUYJHNNAABGD-RIYZIHGNSA-N
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Description

(2E)-7-Chloro-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one ( 338417-08-6) is a high-purity benzothiazine-based research chemical with the molecular formula C15H10Cl2N2OS and a molecular weight of 337.22 g/mol . This compound features a distinct 1,4-benzothiazin-3-one core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant presence in pharmacological research . The benzothiazine heterocycle is sulfur- and nitrogen-containing, and its derivatives are extensively investigated for their wide-ranging biological properties, including potential antitumor, antibacterial, and antimalarial activities . Specifically, structurally similar 1,4-benzothiazine derivatives have demonstrated marked biological activities in research settings, with some analogs showing activity against Gram-positive bacteria . Furthermore, substituted 2-benzylidene-2H-benzo[b][1,4]thiazin-3(4H)-one derivatives, which share a core structural similarity with this compound, have been identified in patent literature as showing promise in therapeutic research areas, including investigations into cellular proliferative disorders . Researchers value this compound as a key synthetic intermediate or building block for developing novel heterocyclic systems in drug discovery platforms . The compound is supplied with guaranteed batch-specific purity and stability data. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request detailed technical data sheets, including NMR and HPLC analysis reports, for specific lots. For more detailed information on pricing, availability, and custom synthesis options, please contact our scientific support team.

Properties

IUPAC Name

(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c16-9-5-6-12-13(7-9)21-14(15(20)19-12)8-18-11-4-2-1-3-10(11)17/h1-8,18H,(H,19,20)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNUYJHNNAABGD-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-chloro-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 2-chlorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-7-chloro-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that benzothiazine derivatives can inhibit the growth of certain bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cell lines.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Benzothiazine derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic activities. Researchers are also investigating their potential as enzyme inhibitors and receptor modulators.

Industry

Industrially, this compound can be used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-7-chloro-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Methoxy-Substituted Analogs

Two structurally related analogs are documented in the evidence, differing in the substitution pattern of the phenylamino group:

Analog 1: (2E)-7-Chloro-2-{[(2-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS: 338417-12-2)

  • Substituent : 2-Methoxyphenyl group (electron-donating methoxy at the ortho position).
  • Safety precautions include avoiding heat sources (P210) and keeping away from children (P102) .

Analog 2: (2E)-7-Chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS: 338417-11-1)

  • Substituent : 4-Methoxyphenyl group (methoxy at the para position).
  • Impact :
    • Para substitution may enhance steric accessibility compared to ortho-substituted analogs.
    • Safety protocols emphasize pre-use consultation (P201) and avoiding water contact (P280) .

Comparison with Other Compound Classes

Benzodiazepine Derivatives

  • Example : 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam) .
  • Comparison: Both feature a 2-chlorophenyl group, but the benzodiazepine core includes a nitro group and a seven-membered ring.

Triazole-Thione Derivatives

  • Example: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione .
  • Comparison :
    • Chlorophenyl groups facilitate hydrogen bonding (N–H···S) and influence crystal packing.
    • Similar halogenated motifs may enhance thermal stability or crystallinity.

Biological Activity

The compound (2E)-7-chloro-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one , also known by its CAS number 338417-15-5, belongs to the benzothiazine class of compounds. Benzothiazines have garnered attention for their diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC16H13ClN2OS
Molar Mass316.81 g/mol
Density1.433 g/cm³ (predicted)
Boiling Point498.4 °C (predicted)
pKa9.34 (predicted)

Research indicates that compounds within the benzothiazine class exhibit multiple mechanisms of action, including:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that these compounds can significantly inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The inhibition is often evaluated using assays like MTT and flow cytometry to assess apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has also been linked to reduced levels of inflammatory cytokines such as IL-6 and TNF-α, which are crucial in the inflammatory response associated with cancer progression .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the effects of various benzothiazole derivatives on cancer cell lines, revealing that certain derivatives, including those structurally similar to our compound, exhibited significant anticancer properties. For instance, compound B7 demonstrated potent inhibition of A431 and A549 cells by inducing apoptosis and causing cell cycle arrest at concentrations as low as 1 µM .
  • Anti-inflammatory Activity :
    • In a separate investigation involving mouse monocyte macrophages (RAW264.7), it was found that treatment with benzothiazole derivatives led to a marked decrease in inflammatory markers IL-6 and TNF-α. This suggests that the compound may serve dual roles as both an anticancer agent and an anti-inflammatory agent .
  • Molecular Docking Studies :
    • Molecular docking analyses have been performed to predict the binding affinities of this compound to various targets involved in cancer signaling pathways. These studies suggest potential interactions with proteins involved in the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation .

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